Fibrinopeptide A, human
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Overview
Description
Fibrinopeptide A is a 16-amino acid peptide with a molecular weight of 1540. It is released whenever thrombin converts fibrinogen to fibrin. This peptide is cleaved from the N-terminal part of the Aα-chain of fibrinogen. Since the fibrinogen molecule has a dimer structure, two identical Fibrinopeptide A molecules are cleaved from each fibrinogen molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fibrinopeptide A is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In an industrial setting, the production of Fibrinopeptide A involves large-scale SPPS. Automated peptide synthesizers are used to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, which is crucial for its applications in research and medicine .
Chemical Reactions Analysis
Types of Reactions: Fibrinopeptide A primarily undergoes enzymatic cleavage reactions. Thrombin catalyzes the cleavage of Fibrinopeptide A from fibrinogen. This reaction is crucial for the conversion of fibrinogen to fibrin, which is essential for blood clot formation .
Common Reagents and Conditions:
Thrombin: The enzyme responsible for cleaving Fibrinopeptide A from fibrinogen.
Buffer Solutions: Used to maintain the optimal pH and ionic strength for the enzymatic reaction.
Major Products Formed: The primary product of the thrombin-mediated reaction is fibrin, which forms the structural basis of a blood clot. Fibrinopeptide A is released as a byproduct .
Scientific Research Applications
Fibrinopeptide A has a wide range of applications in scientific research:
Biology: It is used as a marker for thrombin activity and blood coagulation studies.
Chemistry: It serves as a model peptide for studying protein-peptide interactions and enzymatic cleavage mechanisms.
Mechanism of Action
Fibrinopeptide A exerts its effects through its role in the coagulation cascade. Thrombin cleaves Fibrinopeptide A from fibrinogen, leading to the formation of fibrin monomers. These monomers polymerize to form a fibrin clot, which is stabilized by cross-linking. The release of Fibrinopeptide A is a critical step in the regulation of blood clot formation and hemostasis .
Comparison with Similar Compounds
Fibrinopeptide B: Another peptide cleaved from fibrinogen by thrombin.
Fibrinogen: The precursor protein from which both Fibrinopeptide A and Fibrinopeptide B are derived.
Uniqueness of Fibrinopeptide A: Fibrinopeptide A is unique in its specific sequence and role in the initial stages of fibrin formation. Its release is a critical indicator of thrombin activity and is used as a biomarker in various diagnostic assays .
Properties
IUPAC Name |
4-[[2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[3-carboxy-1-[[1-[[1-[[1-[[4-carboxy-1-[[2-[[2-[[2-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWICNZAGYSIBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H97N19O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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